PI3Kα Isoform Selectivity: >100-Fold Discrimination Versus Class I PI3K Family and mTOR
Serabelisib demonstrates ≥100-fold selectivity for the PI3Kα isoform relative to other class I PI3K family members (PI3Kβ, PI3Kγ, PI3Kδ) and mTOR, as determined by biochemical kinase assays . In contrast, the pan-Class I PI3K inhibitor Copanlisib exhibits high potency against both PI3Kα and PI3Kδ isoforms with only an approximate 10-fold preference, while the PI3Kδ-selective inhibitor Idelalisib shows minimal activity against PI3Kα (IC50 = 820 nM) [1].
| Evidence Dimension | Isoform selectivity (PI3Kα IC50 vs. other isoforms) |
|---|---|
| Target Compound Data | PI3Kα IC50 = 15-21 nM; PI3Kβ/γ/δ IC50 > 1 μM (no significant inhibition at 1 μM) |
| Comparator Or Baseline | Copanlisib: ~10-fold preference for PI3Kα/δ over β/γ; Idelalisib: PI3Kα IC50 = 820 nM (328- to 547-fold weaker than its PI3Kδ potency) |
| Quantified Difference | Serabelisib: >100-fold selectivity (α vs. β/γ/δ/mTOR); Copanlisib: ~10-fold; Idelalisib: highly δ-selective with minimal α activity |
| Conditions | Biochemical kinase inhibition assays using recombinant p110 subunits |
Why This Matters
This degree of α-selectivity enables unambiguous attribution of biological effects to PI3Kα inhibition, eliminating confounding contributions from PI3Kβ, PI3Kγ, PI3Kδ, or mTOR inhibition that occur with pan-PI3K agents.
- [1] Krause G, et al. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib. Drug Des Devel Ther. 2018;12:2577-2590. View Source
